6-(Chloromethyl)uracil

Catalog No.
S569356
CAS No.
18592-13-7
M.F
C5H5ClN2O2
M. Wt
160.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)uracil

CAS Number

18592-13-7

Product Name

6-(Chloromethyl)uracil

IUPAC Name

6-(chloromethyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)

InChI Key

VCFXBAPEXBTNEA-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)CCl

Synonyms

4-(chloromethyl)uracil, 4-chloromethyluracil

Canonical SMILES

C1=C(NC(=O)NC1=O)CCl

6-(Chloromethyl)uracil (CMU) is a synthetic organic compound derived from uracil, one of the five nucleobases found in RNA. It possesses a chloromethyl group attached to the sixth carbon position of the uracil ring structure []. CMU holds significance in scientific research due to its alkylating properties, allowing it to modify biomolecules like DNA and proteins []. This ability makes it a valuable tool for studying various cellular processes and has potential applications in developing anti-cancer drugs [].


Molecular Structure Analysis

CMU's structure consists of a pyrimidine ring (a six-membered aromatic ring containing two nitrogen atoms) with a carbonyl group (C=O) at positions 2 and 4. The key feature is the chloromethyl group (CH2Cl) attached to the sixth carbon of the ring. This chloromethyl group is an electrophilic center, meaning it readily accepts electrons and can react with nucleophilic sites in biomolecules [].


Chemical Reactions Analysis

One of the primary reactions involving CMU is its alkylation of nucleophilic groups. Due to the electrophilic nature of the chloromethyl group, CMU reacts with biomolecules containing electron-rich sites like amino groups in proteins or nitrogenous bases in DNA. This alkylation process can form covalent bonds, potentially altering the function of the biomolecule [].

R-NH2 + CH2Cl-Uracil  →  R-NH-CH2-Uracil + HCl

(Where R represents any organic group)

Synthesis of CMU typically involves reacting uracil with chloromethyl ether (CH2Cl-O-CH3) under basic conditions.

As mentioned earlier, CMU's primary mechanism of action involves alkylating biomolecules. In the context of DNA, CMU can alkylate nucleobases like guanine, leading to miscoding during DNA replication and potentially causing mutations. This mutagenic effect is why CMU has been explored for its anti-cancer properties, as it can target and damage rapidly dividing cancer cells [].

Synthesis of other molecules:

  • 6-CMU serves as a building block for the synthesis of various other molecules, including:
    • 5-bromo-6-(chloromethyl)uracil: This compound has been studied for its potential applications in nucleic acid chemistry [].
    • Pteridine derivatives: These molecules are being investigated for their potential as anticancer agents [].
    • Substituted uracil pyridinium compounds: These compounds are being explored as potential inhibitors of thymidine phosphorylase, an enzyme involved in cell proliferation [].

Studies on DNA interaction:

  • Research has also explored how 6-CMU interacts with DNA. Studies have shown that 6-CMU can alkylate DNA bases, which can lead to mutations and other DNA damage []. This property makes 6-CMU a valuable tool for understanding DNA damage and repair mechanisms.

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18592-13-7

Wikipedia

6-(Chloromethyl)uracil

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-: INACTIVE

Dates

Modify: 2023-08-15
Chung et al. Impact of linker strain and flexibility in the design of a fragment-based inhibitor Nature Chemical Biology, doi: 10.1038/nchembio.163, published online 26 April 2009 http://www.nature.com/naturechemicalbiology
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

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